2-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
Description
2-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a piperidine core substituted with a 2-methoxyethyl group at the 1-position and a benzenesulfonamide moiety at the 4-position. The ethoxy group at the 2-position of the benzene ring distinguishes it from other analogs. This compound belongs to a class of sulfonamides known for their diverse pharmacological and agrochemical applications, including receptor antagonism and enzyme inhibition.
Properties
IUPAC Name |
2-ethoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4S/c1-3-23-16-6-4-5-7-17(16)24(20,21)18-14-15-8-10-19(11-9-15)12-13-22-2/h4-7,15,18H,3,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMITTKPACEDRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC2CCN(CC2)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzenesulfonamide Group: The benzenesulfonamide moiety is introduced via sulfonation reactions using sulfonyl chlorides.
Functional Group Modifications: The ethoxy and methoxy groups are added through etherification reactions using corresponding alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidines or sulfonamides.
Scientific Research Applications
2-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between 2-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide and related sulfonamide derivatives from the evidence:
Structural and Functional Insights
Piperidine Modifications: The 2-methoxyethyl group on the piperidine ring contrasts with bulkier substituents like trifluoroethoxyphenoxy (compound 10) or cyclopropanecarbonyl (compound 13f). Such differences influence steric hindrance and receptor binding .
Receptor Selectivity: Compounds with fluoro substituents (e.g., 10, 9) exhibit nanomolar affinity for α1-adrenoceptors, suggesting that halogenation at the 2-position may enhance receptor interactions. The target compound lacks halogenation, which may reduce adrenergic activity but could favor other targets like 5-HT7 receptors .
Synthetic Approaches: The target compound likely follows a sulfonamide coupling protocol similar to analogs in and , where benzenesulfonyl chloride reacts with a piperidinylmethylamine intermediate .
Agrochemical vs. Pharmacological Applications :
- Unlike herbicidal compound 13f, which incorporates a ureidopyrimidine group, the target compound’s ethoxy and methoxyethyl groups suggest a focus on central nervous system targets, aligning with dual α2A/5-HT7 ligands (e.g., compound 17) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
